2-methyl-D-norleucine

Description

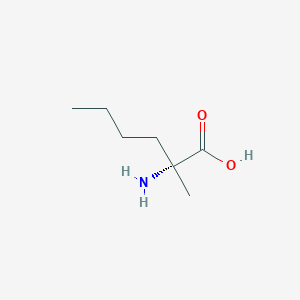

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-2-methylhexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-4-5-7(2,8)6(9)10/h3-5,8H2,1-2H3,(H,9,10)/t7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZQHZQXROBVOO-SSDOTTSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@](C)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347036 |

Source

|

| Record name | 2-Methyl-D-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105815-95-0 |

Source

|

| Record name | 2-Methyl-D-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Precision Synthesis of 2-Methyl-D-Norleucine: A Technical Guide

Topic: Synthesis of 2-Methyl-D-Norleucine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Strategic Rationale

2-Methyl-D-norleucine (also known as (R)-

For research and early-stage drug development, stereochemical purity is paramount. While industrial scales often employ enzymatic resolution of racemic mixtures, the Schöllkopf Bis-Lactim Ether method remains the gold standard for laboratory-scale synthesis due to its high diastereoselectivity (>95% d.e.), predictable stereochemistry, and self-validating nature via NMR.

This guide details the asymmetric synthesis of 2-methyl-D-norleucine using the Schöllkopf auxiliary derived from L-valine.

Retrosynthetic Analysis & Mechanistic Pathway

The synthesis hinges on the use of the Schöllkopf chiral auxiliary (bis-lactim ether). The steric bulk of the isopropyl group on the valine residue directs the incoming electrophile to the opposite face of the planar enolate, ensuring high stereocontrol.

To synthesize the D-isomer (R-configuration) :

-

Auxiliary: Derived from L-Valine and L-Alanine .[1]

-

Electrophile:

-Butyl iodide (to install the norleucine side chain). -

Stereochemistry: The L-Valine isopropyl group shields the syn face, forcing the butyl group to attack from the anti face. This results in the (R)-configuration at the quaternary center upon hydrolysis.

Visualization: Retrosynthetic Logic

Caption: Retrosynthetic disconnection showing the origin of stereocontrol via the Schöllkopf auxiliary.

Detailed Experimental Protocol

Phase 1: Preparation of the Bis-Lactim Ether

Note: The starting material, (3S,6S)-3-isopropyl-6-methyl-2,5-dimethoxy-3,6-dihydropyrazine, is commercially available or can be synthesized from cyclo(L-Val-L-Ala).

Reagents:

-

(3S,6S)-Bis-lactim ether (Precursor)

- -Butyllithium (1.6 M in hexanes)[2]

- -Butyl iodide (Electrophile)

-

Dry Tetrahydrofuran (THF)[2]

Protocol:

-

Setup: Flame-dry a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and argon inlet.

-

Solvation: Dissolve 1.0 eq (e.g., 10 mmol) of the (3S,6S)-bis-lactim ether in 50 mL of anhydrous THF. Cool the solution to -78°C using a dry ice/acetone bath.

-

Metallation: Add

-Butyllithium (1.1 eq) dropwise over 15 minutes. The solution will typically turn deep red or orange, indicating the formation of the lithiated aza-enolate.-

Critical Control Point: Maintain temperature below -70°C to prevent side reactions.

-

-

Alkylation: Stir for 30 minutes at -78°C. Then, add

-butyl iodide (1.2 eq) dropwise. -

Reaction: Allow the mixture to stir at -78°C for 2 hours, then slowly warm to room temperature overnight. The color should fade to pale yellow.

-

Quench: Quench with saturated aqueous NH

Cl. Extract with diethyl ether ( -

Purification: Purify the residue via flash column chromatography (Hexanes/EtOAc 9:1) to isolate the alkylated intermediate.

-

Validation: Check

H NMR.[3] The disappearance of the alanine

-

Phase 2: Hydrolysis and Isolation

Reagents:

-

Trifluoroacetic acid (TFA) or 0.25 N HCl

-

Acetonitrile / Water

Protocol:

-

Hydrolysis: Dissolve the purified alkylated intermediate in a mixture of 0.25 N HCl (20 mL) and THF (20 mL). Stir vigorously at room temperature for 24–48 hours.

-

Note: Mild conditions are preferred to avoid degrading the methyl ester initially formed.

-

-

Auxiliary Removal: The hydrolysis releases the target amino acid methyl ester and the chiral auxiliary (L-Valine methyl ester).

-

Separation:

-

Evaporate THF.

-

Extract the aqueous layer with diethyl ether to remove non-polar byproducts (if any).

-

Basify the aqueous phase to pH ~10 with NH

OH and extract with CHCl -

Alternative: For high purity, use preparative cation-exchange chromatography (Dowex 50W) to separate the amino acids.

-

-

Final Deprotection (if Ester): If the methyl ester is obtained, reflux in 6 N HCl for 2 hours to generate the free acid 2-methyl-D-norleucine hydrochloride .

Analytical Validation & Quality Control

Trustworthiness in synthesis requires rigorous characterization.

| Parameter | Specification for 2-Methyl-D-Norleucine | Method of Verification |

| Stereochemistry | (R)-Configuration | Optical Rotation |

| Enantiomeric Excess | > 98% ee | Chiral HPLC (e.g., Crownpak CR(+) column) |

| Chemical Purity | > 98% | |

| Identity | Consistent with structure |

Self-Validating NMR Signals

-

Quaternary Center: The absence of an

-proton signal in the -

Diastereomeric Ratio: In the intermediate stage (before hydrolysis), the ratio of diastereomers can be determined by integrating the methoxy signals of the bis-lactim ring. A single set of peaks indicates high diastereoselectivity.

Comparative Methods Summary

While the Schöllkopf method is preferred for precision, other methods exist.

| Method | Stereocontrol | Scalability | Cost | Best Use Case |

| Schöllkopf Bis-Lactim | High (>95% de) | Low-Medium | High | Research / Library Synthesis |

| Enzymatic Resolution | High (>99% ee) | High | Low | Industrial Production |

| Self-Regeneration (Seebach) | High | Low | High | Making analogs from chiral pool |

| Bucherer-Bergs | None (Racemic) | High | Very Low | If resolution step is available |

Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

References

-

Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Synthesis of alpha-Methyl-alpha-amino Acids by Alkylation of the Lactim Ether of Cyclo-(L-valyl-glycyl). Angewandte Chemie International Edition. Link

-

Groth, U., & Schöllkopf, U. (1983). Asymmetric synthesis of alpha-methyl amino acids via the bis-lactim ether method. Topics in Current Chemistry. Link

-

Seebach, D., et al. (1983). Self-Regeneration of Stereocenters. Journal of the American Chemical Society. Link

-

Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary alpha-amino acids.[4] Part 1: Acyclic compounds. Tetrahedron: Asymmetry.[1][3][5] Link

-

Smith, N. D., Wohlrab, A. M., & Goodman, M. (2005).[6] Enantiocontrolled Synthesis of alpha-Methyl Amino Acids. Organic Letters. Link

Sources

- 1. Schöllkopf Bis-Lactim Amino Acid Synthesis [drugfuture.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. CN111187793A - Method for synthesizing L-2-methyl norleucine - Google Patents [patents.google.com]

- 4. Regio- and stereoselective syntheses of chiral α-quaternary (Z)-trisubstituted allylic amino acids via synergistic Pd/Cu catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 6. Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone [organic-chemistry.org]

2-Methyl-D-norleucine: A Technical Guide for Advanced Peptide and Drug Design

Introduction: The Strategic Advantage of Unnatural Amino Acids in Drug Discovery

In the landscape of modern drug development, particularly in the realm of peptide and peptidomimetic therapeutics, the use of unnatural amino acids (UAAs) has emerged as a cornerstone for innovation. These custom-designed building blocks offer a powerful toolkit to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. Among the diverse array of UAAs, 2-methyl-D-norleucine stands out as a particularly valuable component for rationally designing next-generation therapeutics.

This technical guide provides an in-depth exploration of 2-methyl-D-norleucine, from its synthesis and unique physicochemical properties to its strategic application in peptide and drug design. We will delve into the mechanistic underpinnings of its effects on peptide conformation and enzymatic stability, supported by detailed experimental protocols and data analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of 2-methyl-D-norleucine in their therapeutic design endeavors.

Core Attributes of 2-Methyl-D-norleucine: A Trifecta of Therapeutic Advantage

The strategic incorporation of 2-methyl-D-norleucine into a peptide sequence imparts a unique combination of properties that are highly desirable in therapeutic design:

-

Enhanced Enzymatic Stability: The presence of a D-amino acid significantly increases resistance to degradation by proteases, which are stereospecific for L-amino acids.[1][2] This enhanced stability translates to a longer in-vivo half-life of the peptide therapeutic.

-

Conformational Rigidity: The α-methyl group sterically hinders rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This conformational constraint reduces the peptide's flexibility, favoring the adoption of well-defined secondary structures, often helical conformations.[3]

-

Increased Hydrophobicity: The linear n-butyl side chain of the norleucine scaffold contributes to the overall hydrophobicity of the peptide, which can be crucial for its interaction with biological membranes and hydrophobic pockets of target proteins.

These attributes make 2-methyl-D-norleucine a powerful tool for designing peptides with improved bioavailability, receptor affinity, and novel biological activities.[1]

Synthesis of 2-Methyl-D-norleucine: Pathways to a Chiral Scaffold

The synthesis of enantiomerically pure α-methylated amino acids like 2-methyl-D-norleucine presents a significant chemical challenge due to the quaternary stereocenter. Several strategies have been developed to address this, broadly categorized into asymmetric synthesis and resolution of racemates.

Asymmetric Synthesis via Chiral Auxiliaries

One of the most effective methods for the asymmetric synthesis of α-methyl-α-amino acids involves the use of chiral auxiliaries.[4][5] These methods typically involve the diastereoselective alkylation of a chiral glycine enolate equivalent. A representative workflow is depicted below:

Caption: Asymmetric synthesis of 2-methyl-D-norleucine using a chiral auxiliary.

Experimental Protocol: Asymmetric Synthesis (Conceptual)

This protocol is a conceptual outline based on established methods for asymmetric α-methylation of amino acids.

-

Adduct Formation: Couple a suitable chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to Boc-glycine using a standard coupling agent like DCC or HBTU.

-

Enolate Generation: Dissolve the glycine-auxiliary adduct in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere. Add a strong base, such as lithium diisopropylamide (LDA), dropwise to generate the enolate.

-

Diastereoselective Alkylation: Introduce n-butyl iodide to the enolate solution and allow the reaction to proceed at low temperature. The chiral auxiliary directs the approach of the alkylating agent, leading to a high diastereomeric excess of the D-norleucine precursor.

-

Second Alkylation (Methylation): Generate the enolate of the norleucine-auxiliary adduct as described in step 2. Add methyl iodide to introduce the α-methyl group, again with high diastereoselectivity.

-

Auxiliary Cleavage: Remove the chiral auxiliary under mild conditions, such as hydrolysis with lithium hydroxide and hydrogen peroxide, to yield the N-Boc-2-methyl-D-norleucine.

-

Deprotection: Remove the Boc protecting group with an acid, such as trifluoroacetic acid (TFA), to obtain the final product, 2-methyl-D-norleucine.

Enzymatic Resolution of a Racemic Mixture

An alternative and often industrially scalable approach is the enzymatic resolution of a racemic mixture of N-acyl-2-methyl-norleucine.[6] This method leverages the high stereoselectivity of enzymes to separate the desired enantiomer.

Caption: Enzymatic resolution for the separation of D- and L-enantiomers of 2-methyl-norleucine.

Experimental Protocol: Enzymatic Resolution

-

Racemate Synthesis: Synthesize DL-2-methyl-norleucine via a non-stereoselective route, such as the Strecker synthesis starting from 2-hexanone.

-

N-Acetylation: Acetylate the amino group of the racemic mixture using acetic anhydride.

-

Enzymatic Hydrolysis: Dissolve the N-acetyl-DL-2-methyl-norleucine in a buffered aqueous solution and add an acylase that selectively hydrolyzes the N-acetyl group from the L-enantiomer (e.g., Acylase I from Aspergillus species).

-

Separation: Separate the resulting mixture of L-2-methyl-norleucine and N-acetyl-D-2-methyl-norleucine by exploiting their different physical properties, such as solubility or charge (e.g., ion-exchange chromatography).

-

Hydrolysis of D-enantiomer: Hydrolyze the N-acetyl group from the separated N-acetyl-D-2-methyl-norleucine using acidic conditions to yield the final product.

Physicochemical Properties of 2-Methyl-D-norleucine

| Property | Estimated Value/Description | Rationale/Reference |

| Molecular Formula | C₇H₁₅NO₂ | - |

| Molecular Weight | 145.20 g/mol | [7] |

| Appearance | White crystalline solid | Analogous to other amino acids. |

| Solubility | Soluble in water, sparingly soluble in polar organic solvents. | Similar to norleucine.[8] |

| pKa (carboxyl) | ~2.3 | Similar to norleucine.[8] |

| pKa (amino) | ~9.7 | Similar to norleucine.[8] |

| Specific Rotation | Expected to be opposite in sign to L-2-methyl-norleucine. | Enantiomeric relationship. |

Applications in Peptide and Drug Design

The unique structural features of 2-methyl-D-norleucine make it a valuable tool for addressing key challenges in peptide-based drug discovery.

Enhancing Proteolytic Stability

Peptides composed of natural L-amino acids are rapidly degraded by proteases in the body. The incorporation of D-amino acids renders the peptide bonds in their vicinity resistant to cleavage by these enzymes.[1][2] The α-methyl group further enhances this stability by sterically shielding the peptide backbone. This dual protection mechanism significantly prolongs the in vivo half-life of peptide therapeutics.

Experimental Protocol: In Vitro Proteolytic Stability Assay

-

Peptide Synthesis: Synthesize the native L-peptide and the analog containing 2-methyl-D-norleucine using standard solid-phase peptide synthesis (SPPS).

-

Incubation with Protease: Dissolve each peptide in a suitable buffer (e.g., PBS, pH 7.4) and add a solution of a relevant protease (e.g., trypsin, chymotrypsin, or human serum).

-

Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and quench the enzymatic activity (e.g., by adding trifluoroacetic acid).

-

LC-MS Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS).

-

Data Analysis: Quantify the peak area of the intact peptide at each time point and plot the percentage of remaining peptide versus time. Calculate the half-life (t₁/₂) for each peptide. A significantly longer half-life for the 2-methyl-D-norleucine-containing peptide demonstrates its enhanced stability.

Conformational Control: Inducing Helicity

The steric bulk of the α-methyl group restricts the conformational freedom of the peptide backbone, favoring dihedral angles consistent with helical structures, such as the α-helix and the 3₁₀-helix.[3] This pre-organization of the peptide into a bioactive conformation can lead to enhanced receptor binding affinity and specificity.

Caption: 2-methyl-D-norleucine reduces conformational flexibility, favoring helical structures.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy

-

Sample Preparation: Dissolve the native and modified peptides in a suitable solvent, typically a buffer or a helix-inducing solvent like trifluoroethanol (TFE), to a final concentration of approximately 50-100 µM.

-

CD Measurement: Record the CD spectra of the peptide solutions in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).

-

Data Analysis: A characteristic α-helical spectrum will show double minima at approximately 208 nm and 222 nm and a strong positive peak around 192 nm. The mean residue ellipticity at 222 nm can be used to estimate the helical content of the peptides. A more negative value at 222 nm for the 2-methyl-D-norleucine-containing peptide indicates a higher degree of helicity.

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

The steric hindrance of the α-methyl group in 2-methyl-D-norleucine can make its incorporation into a growing peptide chain during SPPS challenging, often leading to incomplete coupling reactions.[9] To overcome this, optimized coupling conditions are required.

Experimental Protocol: SPPS of a Peptide Containing 2-methyl-D-norleucine

This protocol assumes the use of Fmoc/tBu chemistry.

-

Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in a suitable solvent like dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Amino Acid Activation and Coupling:

-

Dissolve Fmoc-2-methyl-D-norleucine-OH (3-5 equivalents) and a coupling agent in DMF. For sterically hindered amino acids, potent coupling reagents such as HATU, HCTU, or COMU are recommended.[10] Add a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents).

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours) compared to standard amino acids. The use of microwave-assisted SPPS can significantly reduce coupling times and improve efficiency.[9]

-

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Monitoring the Coupling: Perform a Kaiser test or a chloranil test to ensure the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

-

Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

-

Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and then purify it by RP-HPLC. Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and stereochemical integrity of 2-methyl-D-norleucine and the peptides containing it.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the free amino acid. For peptides, 2D NMR techniques like TOCSY and NOESY can be employed to assign proton resonances and provide information about the peptide's conformation in solution.[11]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) MS is used to determine the molecular weight of the amino acid and the peptide, confirming their identity. Tandem MS (MS/MS) can be used to sequence the peptide and confirm the incorporation of 2-methyl-D-norleucine at the correct position.[12][13][14]

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric purity of 2-methyl-D-norleucine. This can be achieved using a chiral stationary phase or by derivatizing the amino acid with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[15][16][17]

Conclusion: A Versatile Tool for Next-Generation Therapeutics

2-methyl-D-norleucine represents a powerful and versatile tool in the arsenal of the medicinal chemist and peptide scientist. Its unique combination of properties—enhanced enzymatic stability, conformational constraint, and hydrophobicity—provides a rational basis for the design of more effective and drug-like peptide and peptidomimetic therapeutics. By understanding the principles of its synthesis, physicochemical properties, and impact on peptide structure and function, researchers can strategically employ this unnatural amino acid to develop novel therapies with improved pharmacokinetic profiles and enhanced biological activity.

References

-

Asymmetric Synthesis of α-Methyl-α-Amino Acids via Diastereoselective Alkylation of (1S)-(+)-3-Carene Derived Tricyclic Iminolactone. ACS Publications. 2011-02-09. Available from: [Link]

-

Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. 2024-12-04. Available from: [Link]

-

The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. PMC - NIH. Available from: [Link]

- CN111187793A - Method for synthesizing L-2-methyl norleucine. Google Patents.

-

Synthetic versatility of 2-substituted-6-methyl 2,3-dihydropyridinones in the synthesis of polyfunctional piperidine-based compounds and related β amino acid derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

(PDF) Recent Approaches Towards the Asymmetric Synthesis of α,α-Disubstituted α-Amino Acids. ResearchGate. 2025-08-06. Available from: [Link]

-

Norleucine. Wikipedia. Available from: [Link]

-

2-Methylleucine | C7H15NO2 | CID 446181. PubChem - NIH. Available from: [Link]

-

Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. PMC - PubMed Central. 2023-06-12. Available from: [Link]

-

Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. PubMed. Available from: [Link]

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. [No Source Found].

-

Crystal Structure and NMR of an α,δ‐Peptide Foldamer Helix Shows Side‐Chains are Well Placed for Bifunctional Catalysis: Application as a Minimalist Aldolase Mimic. PubMed Central. Available from: [Link]

-

Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. ResearchGate. Available from: [Link]

-

Peptide Synthesis & Unnatural Amino Acids: Expanding Capabilities in Peptide Research. Pharmaffiliates. 2026-01-29. Available from: [Link]

-

Comparison of proline and N-methylnorleucine induced conformational equilibria in cyclic pentapeptides. PubMed. Available from: [Link]

-

Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Available from: [Link]

- peptide nmr. [No Source Found].

-

Conformational Dynamics in Extended RGD-Containing Peptides. DSpace@MIT. 2020-07-29. Available from: [Link]

-

Introduction to Peptide Synthesis. Master Organic Chemistry. 2019-02-15. Available from: [Link]

-

A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory. ChemRxiv. Available from: [Link]

-

Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. SpringerLink. Available from: [Link]

-

Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. MDPI. Available from: [Link]

-

Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed. Available from: [Link]

-

Peptide synthesis. Wikipedia. Available from: [Link]

-

Mass Spectrometry for Peptides and Hydrolysate Proteins Analysis. YouTube. 2023-11-23. Available from: [Link]

-

Chemical Properties of DL-Norleucine (CAS 616-06-8). Cheméo. Available from: [Link]

-

D-Peptides as Recognition Molecules and Therapeutic Agents. PubMed. Available from: [Link]

-

Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. Available from: [Link]

-

NMR-Based Screening of Proteins Containing 13C-Labeled Methyl Groups. Journal of the American Chemical Society. Available from: [Link]

-

Methyl-Based NMR Spectroscopy Methods for Uncovering Structural Dynamics in Large Proteins and Protein Complexes. PMC - NIH. Available from: [Link]

-

Asymmetric synthesis of α-deuterated α-amino acids. RSC Publishing. Available from: [Link]

-

Acceptable peptide conformations according experimental NMR constraints... | Download Scientific Diagram. ResearchGate. Available from: [Link]

-

Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. Analytical Chemistry - ACS Publications. Available from: [Link]

-

Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate. 2025-08-06. Available from: [Link]

-

Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. 2025-08-28. Available from: [Link]

-

De novo peptide sequencing. Wikipedia. Available from: [Link]

-

Introduction to Peptide Synthesis. PMC - NIH. Available from: [Link]

-

Chiral HPLC Separations. Phenomenex. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. D-Peptides as Recognition Molecules and Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN111187793A - Method for synthesizing L-2-methyl norleucine - Google Patents [patents.google.com]

- 7. 2-Methylleucine | C7H15NO2 | CID 446181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Norleucine - Wikipedia [en.wikipedia.org]

- 9. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 10. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. De novo peptide sequencing - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. phx.phenomenex.com [phx.phenomenex.com]

Technical Whitepaper: 2-Methyl-D-Norleucine

Physicochemical Identity, Synthesis, and Application in Peptidomimetics

Executive Summary

2-Methyl-D-norleucine (also known as

This guide provides the definitive chemical identity, validated synthesis protocols, and application strategies for this compound in drug discovery.

Part 1: Chemical Identity & Stereochemistry

The precise identification of stereoisomers is critical in peptide synthesis, as the wrong enantiomer can abolish biological activity or alter helical screw sense.

Table 1: Physicochemical Profile

| Property | Specification |

| CAS Number | 105815-95-0 |

| Chemical Name | (R)-2-Amino-2-methylhexanoic acid |

| Synonyms | |

| Molecular Formula | |

| Molecular Weight | 145.20 g/mol |

| Stereochemistry | (R) configuration (corresponds to D-amino acid nomenclature for this substitution) |

| pKa Values | |

| Solubility | Soluble in water, methanol; sparingly soluble in ethanol |

Structural Visualization

The following diagram illustrates the quaternary

Part 2: Synthesis & Manufacturing[1]

Synthesizing

Method A: Chemo-Enzymatic Resolution (Scalable)

This method is preferred for bulk manufacturing as it avoids expensive chiral auxiliaries. It typically begins with the Bucherer-Bergs reaction to form a racemic hydantoin, followed by selective enzymatic hydrolysis.

Protocol Overview:

-

Hydantoin Formation: 2-Hexanone is reacted with ammonium carbonate and potassium cyanide to yield 5-butyl-5-methylhydantoin.

-

Hydrolysis: The hydantoin is hydrolyzed (chemically or enzymatically) to the racemic amino acid amide or free acid.

-

Resolution: An acylase (e.g., Hog Kidney Acylase I) or specific amidase is used. However, for

-methyl amino acids, standard acylases often fail due to steric bulk.-

Correction: A more robust route involves phenylacetylation of the racemic amino acid followed by resolution using Penicillin G Amidase (PGA) , which can tolerate the

-methyl group.

-

Method B: Asymmetric Alkylation (Laboratory Scale)

For high enantiomeric excess (>99% ee) without resolution, Seebach's Self-Regeneration of Stereocenters (SRS) is the gold standard.

-

Template Formation: Condensation of D-Ala (or D-Nle) with pivalaldehyde to form a cis-imidazolidinone.

-

Enolate Generation: Treatment with LiHMDS or LDA at -78°C.

-

Electrophilic Attack: Addition of butyl iodide (if starting from Ala) or Methyl iodide (if starting from Nle). The bulky tert-butyl group directs the electrophile to the face anti to the existing group, preserving stereochemistry.

-

Hydrolysis: Acidic cleavage yields the free

-methyl amino acid.

Part 3: Application in Drug Discovery

The incorporation of 2-methyl-D-norleucine into peptide sequences serves three distinct mechanistic functions in drug design.

1. The "Thorpe-Ingold" Effect (Conformational Constraint)

Similar to AIB (

-

Mechanism: The steric clash between the

-methyl group and the carbonyl oxygen restricts the conformational space to the helical region ( -

Outcome: Promotes

-helix or

2. Proteolytic Stability

Peptide bonds involving

-

Mechanism: The quaternary carbon prevents the formation of the tetrahedral intermediate required for amide bond hydrolysis by proteases.

-

Application: Replacing labile residues with 2-methyl-D-norleucine can extend the plasma half-life of peptide therapeutics from minutes to hours.

3. Hydrophobic Interaction

The butyl side chain of norleucine is isosteric with Methionine but lacks the sulfur atom.

-

Benefit: Eliminates the risk of methionine oxidation (Met

Met-Sulfoxide), a common degradation pathway in stored peptide drugs, while maintaining the lipophilic interaction required for receptor pockets.

Part 4: Analytical Characterization

To validate the identity of CAS 105815-95-0, the following analytical parameters should be met.

Table 2: Quality Control Parameters

| Test | Acceptance Criteria | Notes |

| Appearance | White to off-white powder | Hygroscopic; store desiccated. |

| Purity (HPLC) | C18 Column, TEAP/Acetonitrile gradient. | |

| Chiral Purity | Critical to distinguish from L-isomer. Use Marfey's reagent or Chiralpak column. | |

| 1H NMR ( | The singlet at | |

| Mass Spec | ESI Mode. |

References

-

Chemical Identity & CAS Assignment

- Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 12217359 (Related Isomer)

-

Verification:[1]

-

Synthesis of Alpha-Methyl Amino Acids

-

Applic

- Title: Incorporation of -Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential.

- Source:Frontiers in Pharmacology (2020).

- Relevance: Validates the use of -methylation for proteolytic resistance and helical stabiliz

-

Link:

-

Prebiotic & Meteoritic Chemistry

- Title: Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids.

- Source:The Journal of Physical Chemistry Letters (2023).

- Relevance: Discusses the occurrence of 2-amino-2-methylhexanoic acid in meteorites, highlighting its stability.

-

Link:

Sources

A-Methylated Amino Acids: A Technical Guide to the Molecular Weight and Significance of 2-Methyl-D-norleucine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide-based therapeutics and drug design, the use of non-proteinogenic amino acids has become a cornerstone of innovation. These modified residues offer a powerful toolkit to enhance the pharmacological properties of peptides, overcoming inherent limitations such as poor metabolic stability and low bioavailability.[1][2] Among the most impactful modifications is α-methylation, the substitution of the α-hydrogen with a methyl group.[3] This guide provides an in-depth analysis of a specific α-methylated amino acid, 2-methyl-D-norleucine, focusing on its fundamental molecular properties, its significance in scientific research, and the experimental methodologies used for its characterization.

Core Molecular Properties of 2-Methyl-D-norleucine

To understand the utility of 2-methyl-D-norleucine, a precise characterization of its fundamental properties is essential. The molecule is a derivative of norleucine, which is itself an isomer of the more common amino acid leucine, with the systematic name 2-aminohexanoic acid.[4] The designation "2-methyl" indicates the addition of a methyl group to the α-carbon (the second carbon), and "D" specifies the stereochemistry at this chiral center.

The addition of a single methyl group to the norleucine backbone results in the chemical formula C7H15NO2. Based on this composition, the key molecular weight parameters can be precisely calculated and are summarized below.

| Property | Value | Source |

| Chemical Formula | C7H15NO2 | PubChem[5][6][7][8] |

| Average Molecular Weight | 145.20 g/mol | PubChem[5][6][7][8][9] |

| Monoisotopic Mass | 145.110278721 Da | PubChem[5][6][7][8] |

| IUPAC Name | (2R)-2-amino-2-methylhexanoic acid |

These values are critical for a range of applications, from interpreting mass spectrometry data to calculating molar concentrations for biochemical assays. The monoisotopic mass is particularly crucial for high-resolution mass spectrometry, where it allows for unambiguous identification of the compound.

The Strategic Importance of α-Methylation in Drug Development

The decision to incorporate an α-methylated amino acid like 2-methyl-D-norleucine into a peptide is a strategic choice driven by the desire to impart specific, advantageous characteristics.

Causality Behind the Choice: The primary reason for α-methylation is to introduce conformational rigidity. The methyl group sterically hinders the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles, favoring a helical structure.[10] This constraint is highly beneficial for several reasons:

-

Enhanced Proteolytic Stability: Natural peptides are rapidly degraded by proteases in the body. The α-methyl group acts as a shield, sterically blocking the approach of proteases to the adjacent peptide bond, thereby suppressing cleavage and significantly extending the peptide's in vivo half-life.[1][3]

-

Improved Receptor Binding: By locking the peptide into a more defined conformation, α-methylation can reduce the entropic penalty of binding to a target receptor. This can lead to higher binding affinity and specificity.[3]

-

Increased Bioavailability: Methylation increases the lipophilicity of the amino acid residue, which can enhance the ability of a peptide to cross cell membranes, improving its absorption and distribution.[1][2]

The incorporation of α-methylated residues has proven to be a valuable strategy in designing therapeutic peptides, including apolipoprotein A-I (ApoA-I) mimetics for promoting cholesterol efflux and neuroprotective peptides for treating conditions like Rett syndrome.[3][10]

Synthesis and Chiral Resolution

The synthesis of optically pure α-methylated amino acids such as 2-methyl-D-norleucine requires a multi-step process that carefully controls the stereochemistry. A common and industrially scalable approach involves the synthesis of a racemic mixture followed by enzymatic resolution.

The general workflow is as follows:

-

α-Halogenation: The synthesis typically begins with a carboxylic acid precursor, such as 2-methylhexanoic acid.[11][12] This precursor undergoes α-bromination to introduce a leaving group at the α-carbon.

-

Amination: The resulting α-bromo acid is then subjected to ammonolysis, where an amino group displaces the bromine atom, yielding a racemic mixture of DL-2-methylnorleucine.

-

Acylation: To prepare for enzymatic resolution, the racemic amino acid is acylated, for instance, through phenylacetylation.

-

Enzymatic Resolution: The key step for achieving optical purity involves using an enzyme that selectively hydrolyzes the acyl group from one of the enantiomers (e.g., the L-enantiomer), leaving the desired D-enantiomer acylated. The difference in chemical properties between the free amino acid and the acylated version allows for their separation, yielding the highly pure target product.

Experimental Characterization: A Validating Protocol

Confirming the molecular weight and purity of a synthesized or purchased batch of 2-methyl-D-norleucine is a critical step in any research or development workflow. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the gold standard for this purpose.

Self-Validating HPLC-MS Protocol

This protocol is designed to be self-validating by confirming retention time, molecular mass, and fragmentation patterns, ensuring high confidence in the compound's identity and purity.

Objective: To confirm the molecular weight and purity of a 2-methyl-D-norleucine sample.

Materials:

-

2-methyl-D-norleucine sample

-

HPLC-grade water with 0.1% formic acid (Mobile Phase A)

-

HPLC-grade acetonitrile with 0.1% formic acid (Mobile Phase B)

-

C18 reverse-phase HPLC column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

Methodology:

-

Sample Preparation (Justification):

-

Accurately weigh ~1 mg of the 2-methyl-D-norleucine sample.

-

Dissolve in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution. (Ensures compatibility with the initial mobile phase conditions).

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL. (Prevents detector saturation and ensures optimal ionization).

-

-

HPLC Separation (Justification):

-

Column: C18 reverse-phase. (Ideal for retaining and separating small, moderately polar molecules like amino acids).

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-1 min: 2% B

-

1-5 min: Gradient from 2% to 95% B (Separates the analyte from more polar impurities).

-

5-7 min: Hold at 95% B (Elutes any non-polar impurities).

-

7-8 min: Return to 2% B (Re-equilibration).

-

8-10 min: Hold at 2% B (Ensures column is ready for the next injection).

-

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Analysis (Justification):

-

Ionization Mode: Positive Electrospray Ionization (ESI+). (The amino group is readily protonated).

-

MS1 Scan Range: m/z 70-500. (Covers the expected protonated molecule [M+H]+).

-

Expected [M+H]+: 146.1179 (Calculated from monoisotopic mass 145.1103 + proton mass).

-

Data-Dependent Acquisition (DDA): Configure the instrument to perform an MS/MS scan on the most intense ion from the MS1 scan that matches the expected m/z. (Provides structural confirmation through fragmentation).

-

-

Data Validation and Interpretation:

-

Purity Assessment: Analyze the HPLC chromatogram. A single major peak indicates high purity. Purity can be quantified by integrating the peak area.

-

Identity Confirmation (MS1): Extract the ion chromatogram for m/z 146.1179. The mass spectrum at the apex of the HPLC peak should show a prominent ion with a mass accuracy within 5 ppm of the theoretical value.

-

Structural Validation (MS/MS): Analyze the MS/MS fragmentation spectrum. Expect characteristic losses, such as the loss of water (-18 Da) and the carboxylic acid group (-46 Da). This fragmentation pattern provides a structural fingerprint, confirming the identity beyond just the molecular weight.

-

Conclusion

2-Methyl-D-norleucine, with a definitive molecular weight of 145.20 g/mol , represents more than just a set of physical properties. It is a strategically important building block in modern drug discovery and peptide science. The introduction of the α-methyl group provides a predictable means to enhance peptide stability, conformation, and potency. A thorough understanding of its core properties, coupled with robust synthetic and analytical methodologies, empowers researchers to harness the full potential of this and other non-proteinogenic amino acids in the development of next-generation therapeutics.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 227939, 2-Aminoheptanoic acid." PubChem, [Link]. Accessed January 31, 2026.

-

Wikipedia contributors. "C7H15NO2." Wikipedia, The Free Encyclopedia, [Link]. Accessed January 31, 2026.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 13580, 7-Aminoheptanoic acid." PubChem, [Link]. Accessed January 31, 2026.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 5312965, (2S)-2-aminoheptanoic acid." PubChem, [Link]. Accessed January 31, 2026.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 94817, 5-methyl-L-norleucine." PubChem, [Link]. Accessed January 31, 2026.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 446181, 2-Methylleucine." PubChem, [Link]. Accessed January 31, 2026.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 10953650, (S)-2-Amino-2-methylhexanoic acid." PubChem, [Link]. Accessed January 31, 2026.

-

Sahoo, D., et al. "Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential." National Center for Biotechnology Information, 2020, [Link].

-

Lenci, E., and Trabocchi, A. "N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity." ResearchGate, 2017, [Link].

- Google Patents. "Synthesis of alpha-methyl, alpha-substituted amino acids.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 5105431, 2-Amino-2-methylhexanoic acid." PubChem, [Link]. Accessed January 31, 2026.

-

Wikipedia contributors. "Norleucine." Wikipedia, The Free Encyclopedia, [Link]. Accessed January 31, 2026.

-

ProQuest. "Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways." ProQuest, [Link]. Accessed January 31, 2026.

-

American Chemical Society. "Enantiocontrolled Synthesis of α-Methyl Amino Acids via Bn2N-α-Methylserine-β-lactone." ACS Publications, [Link]. Accessed January 31, 2026.

-

Chem-Impex. "D-Norleucine methyl ester hydrochloride." Chem-Impex International, [Link]. Accessed January 31, 2026.

-

National Center for Biotechnology Information. "Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins." PMC, [Link]. Accessed January 31, 2026.

-

The Good Scents Company. "2-methyl hexanoic acid." The Good Scents Company Information System, [Link]. Accessed January 31, 2026.

-

American Chemical Society. "Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay." ACS Publications, [Link]. Accessed January 31, 2026.

-

Portland Press. "A beginner's guide to mass spectrometry–based proteomics." Portland Press, [Link]. Accessed January 31, 2026.

-

National Center for Biotechnology Information. "Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids." PMC, [Link]. Accessed January 31, 2026.

-

Wiley-VCH. "1 Mass Spectrometry of Amino Acids and Proteins." Wiley Online Library, [Link]. Accessed January 31, 2026.

-

American Chemical Society. "Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis." ACS Publications, [Link]. Accessed January 31, 2026.

-

ChemSrc. "2-Methylhexanoic acid." ChemSrc, [Link]. Accessed January 31, 2026.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. α-Methyl Amino Acids - Enamine [enamine.net]

- 4. Norleucine - Wikipedia [en.wikipedia.org]

- 5. 2-Aminoheptanoic acid | C7H15NO2 | CID 227939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methylleucine | C7H15NO2 | CID 446181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-2-Amino-2-methylhexanoic acid | C7H15NO2 | CID 10953650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Amino-2-methylhexanoic acid | C7H15NO2 | CID 5105431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. C7H15NO2 - Wikipedia [en.wikipedia.org]

- 10. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-methyl hexanoic acid, 4536-23-6 [thegoodscentscompany.com]

- 12. 2-Methylhexanoic acid | CAS#:4536-23-6 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to 2-Methyl-D-norleucine as a Leucine and Methionine Analog for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of 2-methyl-D-norleucine, a non-proteinogenic amino acid with significant potential as an analog of both leucine and methionine. We delve into its structural and biochemical properties, potential synthesis methodologies, and its putative mechanisms of action in biological systems. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in leveraging the unique characteristics of 2-methyl-D-norleucine for therapeutic and research applications. We will explore its potential interactions with the mTOR signaling pathway and its utility as a metabolic probe, providing hypothetical experimental protocols and workflows to guide future investigations.

Introduction: The Role of Non-Proteinogenic Amino Acids in Research and Drug Discovery

The twenty canonical amino acids form the primary building blocks of proteins, dictating their structure and function. However, the world of amino acids extends far beyond this core set. Non-proteinogenic amino acids, which are not naturally encoded in the genome, offer a vast and largely untapped resource for probing biological systems and developing novel therapeutics. Their unique structures can confer resistance to enzymatic degradation, modulate biological activity, and serve as valuable tools for studying metabolic pathways.

Among these, 2-methyl-D-norleucine stands out due to its structural similarity to two essential amino acids: leucine and methionine. This dual-analog nature, combined with its D-configuration and an additional methyl group, presents a unique set of properties that make it a compelling candidate for a range of applications, from cancer metabolism research to the development of stabilized peptide therapeutics. This guide will provide a detailed technical overview of 2-methyl-D-norleucine, offering insights into its synthesis, biochemical properties, and potential applications as a leucine and methionine analog.

Physicochemical and Structural Properties of 2-Methyl-D-norleucine

2-methyl-D-norleucine is a chiral, non-polar, aliphatic amino acid. Its structure is characterized by a six-carbon backbone, an amino group and a carboxyl group at the alpha-carbon, a methyl group also at the alpha-carbon, and a D-enantiomeric configuration. These features distinguish it from its natural counterparts, leucine and methionine.

| Property | 2-Methyl-D-norleucine (Predicted) | L-Leucine | L-Methionine | Norleucine |

| Chemical Formula | C7H15NO2 | C6H13NO2 | C5H11NO2S | C6H13NO2[1] |

| Molar Mass | 145.20 g/mol [2] | 131.17 g/mol | 149.21 g/mol [3] | 131.175 g/mol [1] |

| Structure | Branched-chain, α-methylated, D-enantiomer | Branched-chain, L-enantiomer | Sulfur-containing, L-enantiomer | Linear-chain, L-enantiomer |

| Key Features | D-configuration confers proteolytic resistance. α-methyl group may hinder enzymatic reactions. | Activator of mTORC1 signaling pathway. | Precursor for S-adenosylmethionine (SAM), involved in methylation reactions. | Isosteric with methionine, lacks sulfur.[1] |

Synthesis of 2-Methyl-D-norleucine

A patented method for the synthesis of L-2-methyl norleucine provides a valuable template.[4] This four-step process begins with the bromination of 2-methyl caproic acid, followed by ammonolysis to introduce the amino group. The resulting racemic mixture of DL-2-methylnorleucine is then subjected to phenylacetylation and subsequent enzymatic resolution to isolate the desired L-enantiomer.[4] To obtain the D-enantiomer, a similar enzymatic resolution step could be employed using an enzyme with D-stereospecificity, or by utilizing a different chiral auxiliary in an asymmetric synthesis.

General Synthetic Scheme (based on L-enantiomer synthesis):

Caption: Plausible synthetic route for 2-methyl-D-norleucine.

Furthermore, advances in enzymatic synthesis offer promising avenues for the production of D-amino acids.[5] Techniques such as the deracemization of racemic mixtures using D-amino acid oxidase or the asymmetric synthesis from α-keto acids using D-amino acid dehydrogenases could be adapted for the efficient and stereospecific synthesis of 2-methyl-D-norleucine.[5]

2-Methyl-D-norleucine as a Leucine Analog: Probing the mTOR Signaling Pathway

Leucine is a critical regulator of cell growth and proliferation, primarily through its activation of the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[6] This pathway is a central controller of protein synthesis, and its dysregulation is a hallmark of many cancers.

The Leucine-mTORC1 Signaling Axis

The activation of mTORC1 by leucine is a complex process involving several key proteins, including the Rag GTPases and their regulators. In the presence of sufficient leucine, mTORC1 is recruited to the lysosomal surface, where it is activated by Rheb. This leads to the phosphorylation of downstream effectors such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis.

Caption: Simplified overview of the Leucine-mTORC1 signaling pathway.

Hypothetical Interaction of 2-Methyl-D-norleucine with the mTORC1 Pathway

Given its structural similarity to leucine, 2-methyl-D-norleucine is a candidate for interacting with the mTORC1 pathway. However, its D-configuration and α-methyl group likely introduce significant steric hindrance, which could lead to several outcomes:

-

Competitive Antagonism: 2-methyl-D-norleucine might bind to the leucine-sensing components of the mTORC1 pathway, such as Sestrin2, but fail to induce the conformational changes necessary for downstream signaling. This would make it a competitive antagonist of leucine-induced mTORC1 activation.

-

Inhibition of Leucine Transport: The compound could potentially compete with leucine for uptake into the cell via amino acid transporters like SLC7A5, thereby reducing intracellular leucine concentrations and indirectly inhibiting mTORC1 signaling.[7]

-

Altered Metabolism: The D-configuration makes 2-methyl-D-norleucine resistant to metabolism by canonical L-amino acid metabolic enzymes. This could lead to its accumulation within the cell, potentially causing off-target effects.

Experimental Protocol: Investigating the Effect of 2-Methyl-D-norleucine on mTORC1 Signaling in Cancer Cell Lines

This protocol provides a framework for assessing the impact of 2-methyl-D-norleucine on the mTORC1 pathway in a cell culture model.

Objective: To determine if 2-methyl-D-norleucine acts as an agonist or antagonist of leucine-induced mTORC1 signaling.

Materials:

-

Cancer cell line with known mTORC1 activity (e.g., MCF-7, PC-3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Leucine-free cell culture medium

-

2-methyl-D-norleucine

-

L-Leucine

-

Phospho-S6K1 (Thr389) antibody

-

Total S6K1 antibody

-

Phospho-4E-BP1 (Thr37/46) antibody

-

Total 4E-BP1 antibody

-

Western blot reagents and equipment

Procedure:

-

Cell Culture: Plate cells and allow them to adhere and reach 70-80% confluency.

-

Amino Acid Starvation: Wash cells with PBS and incubate in leucine-free medium for 1-2 hours to downregulate basal mTORC1 activity.

-

Treatment: Treat cells with the following conditions for 30-60 minutes:

-

Leucine-free medium (negative control)

-

L-Leucine (e.g., 200 µM) (positive control)

-

2-methyl-D-norleucine (various concentrations)

-

L-Leucine + 2-methyl-D-norleucine (to assess competitive effects)

-

-

Cell Lysis: Wash cells with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Western Blotting:

-

Determine total protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-S6K1, total S6K1, phospho-4E-BP1, and total 4E-BP1.

-

Incubate with appropriate HRP-conjugated secondary antibodies.

-

Visualize bands using an ECL detection system.

-

-

Data Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Compare the effects of 2-methyl-D-norleucine to the positive and negative controls.

2-Methyl-D-norleucine as a Methionine Analog: A Tool for Studying Protein Structure and Function

Norleucine is a well-established isostere of methionine, meaning it has a similar size and shape.[1] This property has been exploited to replace methionine residues in proteins to study their function without the complication of methionine's susceptibility to oxidation. The substitution of methionine with norleucine can provide insights into the role of specific methionine residues in protein stability, enzyme activity, and protein-protein interactions.[8][9]

The addition of a methyl group at the α-carbon in 2-methyl-D-norleucine would likely introduce steric constraints that could further modulate protein structure and function. The D-configuration would make any peptide bonds involving this amino acid resistant to cleavage by most proteases, a significant advantage in the design of stable peptide-based drugs.[10]

Experimental Workflow: Comparative Analysis of 2-Methyl-D-norleucine, Leucine, and Methionine

The following workflow outlines a general approach to compare the biological effects of 2-methyl-D-norleucine with its natural counterparts.

Caption: Experimental workflow for the comparative analysis of 2-methyl-D-norleucine.

The Significance of the D-Configuration: Enhancing Stability and Modulating Activity

The incorporation of D-amino acids into peptides is a well-established strategy to enhance their resistance to proteolytic degradation.[11] Most proteases are stereospecific and preferentially cleave peptide bonds involving L-amino acids. By introducing a D-amino acid, the peptide becomes a poor substrate for these enzymes, leading to a significantly longer in vivo half-life. This is a critical consideration in the development of peptide-based therapeutics.

Beyond stability, the D-configuration can also influence the biological activity of a peptide. The change in stereochemistry can alter the peptide's three-dimensional structure, which may affect its binding affinity and selectivity for its target receptor. In some cases, the D-enantiomer of a peptide can exhibit enhanced or even entirely different biological activities compared to its L-counterpart.

Conclusion and Future Directions

2-methyl-D-norleucine represents a fascinating and underexplored molecule with significant potential for both basic research and therapeutic development. Its unique structural features—a D-configuration, an α-methyl group, and its analogy to both leucine and methionine—position it as a versatile tool for a variety of applications.

Future research should focus on elucidating the precise molecular mechanisms through which 2-methyl-D-norleucine interacts with biological systems. Key areas of investigation include:

-

Detailed studies on its interaction with the mTORC1 pathway: Does it act as an agonist, antagonist, or have no effect?

-

Investigation of its incorporation into proteins: Can it be utilized by aminoacyl-tRNA synthetases, and what are the functional consequences of its incorporation?

-

Exploration of its potential as a therapeutic agent: Could it be used to modulate mTOR signaling in cancer or to develop more stable peptide-based drugs?

The in-depth technical information and experimental frameworks provided in this guide are intended to serve as a catalyst for further investigation into the promising properties of 2-methyl-D-norleucine.

References

- Kanghua Shanghai New Drug R & D Co ltd. (2020). Method for synthesizing L-2-methyl norleucine.

-

Luo, M., et al. (2016). LLGL2 rescues nutrient stress by promoting leucine uptake in ER+ breast cancer. Nature, 536(7615), 223–227. [Link]

-

Grzywa, R., et al. (2020). Phosphinotripeptidic Inhibitors of Leucylaminopeptidases. Molecules, 25(23), 5738. [Link]

-

Bazeera, A. Z., et al. (2022). Growth and characterization of DL-Norleucine maleate crystals. Journal of Ovonic Research, 18(2), 195-204. [Link]

-

Wikipedia. (2023). Norleucine. [Link]

-

Taylor & Francis. (n.d.). D-amino acids – Knowledge and References. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 446181, 2-Methylleucine. [Link]

-

Pollegioni, L., et al. (2018). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 19(11), 3369. [Link]

-

Harding, M. M., et al. (2022). Chemical formula and numbering of (a) l-norleucine and (b) l-methionine. ResearchGate. [Link]

-

Li, X., et al. (2019). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Theranostics, 9(12), 3333–3347. [Link]

-

Bachmann, S., et al. (2022). Residue-Specific Incorporation of the Non-Canonical Amino Acid Norleucine Improves Lipase Activity on Synthetic Polyesters. International Journal of Molecular Sciences, 23(3), 1362. [Link]

-

Bar-Peled, L., & Sabatini, D. M. (2014). Mechanisms of amino acid sensing in mTOR signaling pathway. Annual Review of Biochemistry, 83, 133-159. [Link]

-

Magalhaes, K., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences, 24(12), 10074. [Link]

-

Apostolovic, B., et al. (2018). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 23(11), 2899. [Link]

-

Jewell, J. L., et al. (2017). Amino acid signaling pathways upstream of mTORC1. ResearchGate. [Link]

-

Pacheco-Velazquez, S. C., & Massieu, L. (2016). Reviving Lonidamine and 6-Diazo-5-oxo-L-norleucine to Be Used in Combination for Metabolic Cancer Therapy. Journal of Cancer, 7(12), 1649–1658. [Link]

-

Caboche, M., & Hatzfeld, J. (1978). Methionine metabolism in BHK cells: preliminary characterization of the physiological effects of cycloleucine, an inhibitor of s-adenosylmethionine biosynthesis. Journal of Cellular Physiology, 97(3 Pt 1), 361-370. [Link]

-

An, H., et al. (2022). Double-Edge Effects of Leucine on Cancer Cells. International Journal of Molecular Sciences, 23(19), 11603. [Link]

-

Dreyer, H. C., et al. (2008). Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis. Current Opinion in Clinical Nutrition and Metabolic Care, 11(3), 222-226. [Link]

-

Magalhaes, K., et al. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. National Center for Biotechnology Information. [Link]

-

Sinclair, C., et al. (2022). Methionine uptake via the SLC43A2 transporter is essential for regulatory T-cell survival. Nature Communications, 13(1), 5894. [Link]

-

Taylor & Francis. (n.d.). Norleucine – Knowledge and References. [Link]

-

Kumar, P., et al. (2022). Identifying a novel mechanism of L-leucine uptake in Mycobacterium tuberculosis using a chemical genomic approach. eLife, 11, e78188. [Link]

-

Hein, T. W., et al. (2022). A small molecule inhibitor of leucine carboxyl methyltransferase-1 inhibits cancer cell survival. Frontiers in Oncology, 12, 989679. [Link]

-

LifeTein. (2025). Unnatural Amino Acids: Norleucine. [Link]

-

Marin, T., et al. (2022). Involvement of mTOR signaling in physiopathology and its potential therapeutic interventions. Journal of Translational Medicine, 20(1), 22. [Link]

-

JJ Medicine. (2018, June 29). mTOR Signaling Pathway | Nutrient and Cell Stress Regulation [Video]. YouTube. [Link]

-

An, H., & Harper, M. E. (2018). Leucine Metabolism in T Cell Activation: mTOR Signaling and Beyond. Frontiers in Immunology, 9, 203. [Link]

-

Sproviero, D., et al. (2018). Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. Molecules, 23(1), 162. [Link]

-

Pacheco-Velazquez, S. C., & Massieu, L. (2016). Reviving Lonidamine and 6-Diazo-5-oxo-L-norleucine to Be Used in Combination for Metabolic Cancer Therapy. ResearchGate. [Link]

-

McGowan, S., et al. (2013). Inhibitors of the Plasmodium falciparum M17 Leucine Aminopeptidase. PLoS ONE, 8(12), e82988. [Link]

-

Cirino, P. C., & Arnold, F. H. (2003). Global incorporation of norleucine in place of methionine in cytochrome P450 BM-3 heme domain increases peroxygenase activity. Biotechnology and Bioengineering, 83(6), 729-734. [Link]

-

Keshipeddy, S., et al. (2019). Tumor-Targeted Delivery of 6-Diazo-5-oxo-l-norleucine (DON) Using Substituted Acetylated Lysine Prodrugs. ACS Medicinal Chemistry Letters, 10(10), 1437–1442. [Link]

-

Goh, C. S., et al. (1996). Enzymatic synthesis of 2'-modified nucleic acids: identification of important phosphate and ribose moieties in RNase P substrates. Nucleic Acids Research, 24(19), 3819–3826. [Link]

-

Radchenko, D. S., et al. (2016). Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions?. Biochimica et Biophysica Acta, 1858(8), 1864-1871. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6137, L-Methionine. [Link]

Sources

- 1. Norleucine - Wikipedia [en.wikipedia.org]

- 2. 2-Methylleucine | C7H15NO2 | CID 446181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN111187793A - Method for synthesizing L-2-methyl norleucine - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LLGL2 rescues nutrient stress by promoting leucine uptake in ER+ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Global incorporation of norleucine in place of methionine in cytochrome P450 BM-3 heme domain increases peroxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Does a methionine-to-norleucine substitution in PGLa influence peptide-membrane interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Physicochemical Profiling and Applications of 2-Methyl-D-Norleucine

Executive Summary

2-Methyl-D-norleucine (also known as (R)-

Chemical Identity and Structural Analysis

The introduction of a methyl group at the

| Parameter | Data |

| IUPAC Name | (2R)-2-amino-2-methylhexanoic acid |

| Common Synonyms | (R)- |

| CAS Number | 105815-95-0 (Free Acid) |

| Molecular Formula | C |

| Molecular Weight | 145.20 g/mol |

| Chirality | D-Enantiomer ( |

| Side Chain |

Stereochemical Configuration

Unlike natural L-amino acids (

Physicochemical Characteristics

Thermodynamic and Solubility Constants

The following values are critical for formulation and synthesis planning.

| Property | Value / Range | Notes |

| pKa ( | 2.3 ± 0.1 | Slightly higher than Norleucine due to steric bulk. |

| pKa ( | 9.7 ± 0.1 | Typical for |

| Isoelectric Point (pI) | ~6.0 | Zwitterionic at physiological pH.[2] |

| LogP (Octanol/Water) | 1.5 – 1.8 (Est.) | More lipophilic than Norleucine (LogP ~1.4) due to extra methyl group. |

| Solubility (Water) | ~15 g/L (25°C) | Moderate; decreases significantly in high-salt buffers. |

| Melting Point | >280°C | Decomposes before melting (typical of zwitterions). |

The "Alpha-Methyl Effect"

The defining characteristic of 2-methyl-D-norleucine is the "Alpha-Methyl Effect," which impacts both chemical stability and peptide conformation.

-

Conformational Locking: The quaternary

-carbon severely restricts the allowed Ramachandran space. In peptides, this residue strongly promotes helical folding (specifically -

Proteolytic Resistance: The absence of an

-hydrogen removes the primary abstraction site for many transaminases and proteases. Combined with the D-configuration (which is unrecognized by most endogenous L-proteases), this residue renders the peptide bond nearly cleavage-proof.

Graphviz Visualization: The Stability Mechanism

The following diagram illustrates how 2-methyl-D-norleucine confers stability through steric hindrance and stereochemical mismatch.

Caption: Mechanism of action for peptide stabilization via 2-methyl-D-norleucine incorporation.

Synthesis and Purification Considerations

Synthesis Routes

-

Asymmetric Strecker Synthesis: Often used to generate the

-methyl core, followed by chiral resolution. -

Enzymatic Resolution: A racemic mixture of N-acetyl-2-methylnorleucine can be resolved using acylase I (which typically hydrolyzes the L-isomer), leaving the D-isomer intact for extraction.

-

Bucherer-Bergs Reaction: A common industrial route yielding hydantoins which are then hydrolyzed.

Solid Phase Peptide Synthesis (SPPS) Challenges

Incorporating 2-methyl-D-norleucine into peptides via SPPS requires modified protocols due to the steric hindrance of the quaternary carbon.

-

Coupling Reagents: Standard HBTU/DIC may result in incomplete coupling. Use stronger activators like HATU or PyAOP .

-

Reaction Time: Double coupling cycles (2 x 1 hour) are recommended.

-

Fmoc-Deprotection: The bulky group does not significantly hinder deprotection, but standard piperidine washes should be maintained.

Analytical Characterization Protocols

Chiral HPLC Method for Enantiomeric Excess (ee)

To ensure the D-configuration is >99%, chiral chromatography is required.

-

Column: Chiralpak AD-H or OD-H (Daicel).

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

-

Flow Rate: 0.5 mL/min.

-

Detection: UV at 210 nm.

-

Expected Result: The D-isomer typically elutes after the L-isomer in this system (verify with racemic standard).

NMR Characterization

-

1H NMR (D2O): The

-methyl group appears as a sharp singlet around -

13C NMR: The quaternary

-carbon shifts significantly downfield (~60-65 ppm) compared to the tertiary carbon of standard norleucine (~55 ppm).

Applications in Drug Design[1]

Methionine Replacement

Norleucine is isosteric with Methionine (Met) but lacks the sulfur atom. 2-Methyl-D-norleucine is used to replace Met residues in peptides to:

-

Prevent Oxidation: Eliminates the risk of methionine sulfoxide formation during storage.

-

Increase Lipophilicity: Improves membrane permeability.

Peptide Stapling and Macrocyclization

The rigid nature of 2-methyl-D-norleucine makes it an excellent anchor point for macrocyclization strategies. It pre-organizes the peptide backbone, reducing the entropic penalty of cyclization.

Experimental Workflow: Stability Assay

The following protocol validates the resistance of 2-methyl-D-norleucine peptides to serum degradation.

Caption: Workflow for assessing metabolic stability of peptides containing 2-methyl-D-norleucine.

Protocol Steps:

-

Preparation: Dissolve peptide to 1 mM in PBS (pH 7.4).

-

Incubation: Mix 10

L peptide stock with 90 -

Quenching: At defined timepoints (0, 15, 30, 60, 120, 240 min), remove aliquots and precipitate proteins with ice-cold acetonitrile containing 1% formic acid.

-

Analysis: Centrifuge (10,000 x g, 10 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot % remaining vs. time. Peptides with 2-methyl-D-norleucine typically show

hours, compared to

References

-

PubChem Compound Summary. (2025). 2-Methylleucine (Structural Analog Data). National Center for Biotechnology Information. Link

-

CP Lab Safety. (2025). 2-methyl-D-norleucine CAS 105815-95-0 Product Data.Link

-

Toniolo, C., et al. (1993). Conformation of peptides containing alpha-methylated amino acids.[1][3][4][5][6]Biopolymers, 33(7), 1061-1072. (Foundational text on alpha-methyl conformational constraints).

-

Chemrio. (2025).[7] Chemical Catalog: (R)-2-amino-2-methylhexanoic acid.[8]Link

-

Sigma-Aldrich. (2025). Amino Acid Physicochemical Properties Reference.Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. orgosolver.com [orgosolver.com]

- 3. researchgate.net [researchgate.net]

- 4. Designing amino acids to determine the local conformations of peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparison of proline and N-methylnorleucine induced conformational equilibria in cyclic pentapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Integrating the intrinsic conformational preferences of non-coded α-amino acids modified at the peptide bond into the NCAD database - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Shop | Chemrio [chemrio.com]

Part 1: Chemical Identity & Structural Significance

The Discovery and History of 2-Methyl-D-Norleucine: A Technical Guide

Executive Summary

2-Methyl-D-norleucine (

2-Methyl-D-norleucine is the

-

IUPAC Name: (2R)-2-amino-2-methylhexanoic acid (Assuming D-configuration follows standard priority rules for this side chain).

-

Formula:

-

Key Structural Features:

-

Norleucine Side Chain: A linear butyl group. It mimics Methionine (Met) but lacks the sulfur atom, making it immune to oxidation (Met

Met-Sulfoxide), a common confounding factor in biological assays. -

-Methylation: The substitution of the

-

D-Configuration: The "mirror image" stereochemistry prevents recognition by endogenous proteases, significantly extending the half-life of peptides containing this residue.

-

Table 1: Structural Comparison of Analogues

| Feature | L-Methionine (Natural) | L-Norleucine (Isostere) | 2-Methyl-D-Norleucine (Engineered) |

| Side Chain | |||

| Oxidation Risk | High (Sulfoxide/Sulfone) | None | None |

| Backbone Freedom | High (Flexible) | High (Flexible) | Restricted (Helical Promoter) |

| Proteolytic Stability | Low (Minutes/Hours) | Low | High (Hours/Days) |

| Chirality | L (S) | L (S) | D (R) |

Part 2: Synthetic Evolution (The Discovery)

The "discovery" of 2-methyl-D-norleucine was not an isolation from nature but a triumph of asymmetric synthesis . The primary challenge in synthesizing

The Schöllkopf Era (1980s)

The most authoritative method for synthesizing this molecule historically is the Schöllkopf Bis-Lactim Ether Method . Ulrich Schöllkopf developed a chiral auxiliary system using a cyclic dipeptide (diketopiperazine) derived from L-Valine and Alanine.

The Logic of the Synthesis:

-

Chiral Template: L-Valine provides the steric bulk (isopropyl group) that directs incoming electrophiles to the opposite face of the ring (Trans-induction).

-

Substrate: To make

-methyl-norleucine, one typically starts with the Alanine analogue (which already possesses the -

Stereoselectivity: The incoming butyl group attacks the enolate from the face opposite the isopropyl group of the valine auxiliary.

Diagram 1: The Schöllkopf Asymmetric Synthesis Pathway

Caption: The Schöllkopf Bis-Lactim Ether method for the asymmetric construction of the quaternary center in 2-methyl-D-norleucine.

Part 3: The Pivot to Application - Amyloid Kinetics

The true utility of 2-methyl-D-norleucine emerged in the study of Alzheimer's Disease , specifically regarding the Amyloid Beta (A

The Problem: Methionine-35

In the native A